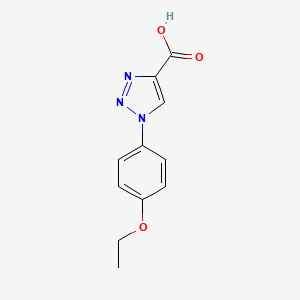

1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

1-(4-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as Compound A) is the first synthesized member of the 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series. Its synthesis involves a two-step process:

Base-catalyzed cycloaddition: Reacting 4-ethoxyphenyl azide with ethyl 4,4-diethoxy-3-oxobutanoate under K₂CO₃ catalysis in DMSO yields ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate .

Deprotection and saponification: Acidic removal of the acetal group (HCl) and subsequent saponification generates the target compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxybenzoic acid and hydrazine hydrate.

Condensation Reaction: The 4-ethoxybenzoic acid is first converted to its hydrazide derivative through a condensation reaction with hydrazine hydrate.

Cyclization: The resulting hydrazide is then cyclized using a suitable cyclization agent, such as sodium nitrite and hydrochloric acid, to form the triazole ring.

Carboxylation: Finally, the triazole ring is carboxylated to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be performed to convert the triazole ring into other functional groups.

Substitution: Substitution reactions can introduce different substituents onto the phenyl ring or the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Derivatives with different substituents on the phenyl or triazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential as an antimicrobial agent . Research indicates that triazole derivatives can exhibit antifungal and antibacterial properties, making them valuable in treating infections caused by resistant strains of bacteria and fungi. The unique structure of this compound allows it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of triazole compounds showed significant activity against various bacterial strains. The presence of the ethoxyphenyl group enhances the lipophilicity and membrane permeability of the compound, contributing to its effectiveness in microbial inhibition .

Agricultural Sciences

The compound has also been explored for its use as a fungicide and herbicide . Its ability to disrupt fungal cell membranes makes it a candidate for protecting crops against fungal pathogens.

Case Study: Fungal Resistance

In agricultural trials, formulations containing this compound demonstrated efficacy in controlling fungal diseases in crops like wheat and corn. The compound's mechanism involves inhibiting specific enzymes involved in fungal growth .

Materials Science

Another promising application lies in the field of materials science , where this compound can be utilized in the synthesis of novel polymers and nanomaterials. The triazole moiety is conducive to forming metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.

Case Study: Synthesis of MOFs

Research has shown that incorporating this compound into MOFs enhances their thermal stability and surface area, making them suitable for applications in catalysis and environmental remediation .

Comparative Analysis Table

Mecanismo De Acción

The mechanism by which 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

Key properties :

- Ring-chain tautomerism : Compound A exists in equilibrium between an open aldehyde form and a cyclic hemiacetal (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one). Unlike analogous 2-formylbenzoic acids, where cyclic tautomers dominate, the open form of Compound A prevails (~80% in solution) due to distinct electronic and steric effects .

- Thermal stability : At 175°C, Compound A undergoes decarboxylation, a hallmark of 1,2,3-triazole-4-carboxylic acids .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituent Impact :

- Electron-donating groups (e.g., 4-ethoxy in Compound A) stabilize the open aldehyde form by reducing electrophilicity at the carbonyl, disfavoring cyclization .

- Aromatic amines (e.g., 2-aminophenyl derivative) enhance biological activity, likely due to improved cell penetration or target binding .

Coordination Chemistry

- Compound A: No reported metal complexes. Its tautomeric equilibrium may complicate coordination.

- Cobalt/Copper Complexes : Analogous triazole-carboxylic acids (e.g., 5-methyl-1-(pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid) form stable complexes with Co²⁺ and Cu²⁺, enabling applications in catalysis or materials science .

Tautomerism Trends

Actividad Biológica

1-(4-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, characterized by its unique structure that includes a triazole ring and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews recent findings on the biological activity of this compound, including synthesis methods, biological assays, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1-azido-4-ethoxybenzene with ethyl 4,4-diethoxy-3-oxobutanoate under basic conditions. The reaction is performed in dimethyl sulfoxide (DMSO) at elevated temperatures, followed by saponification to yield the target carboxylic acid. The overall reaction can be summarized as follows:

Antimicrobial Activity

Research has indicated that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that 1-(4-ethoxyphenyl)-1H-1,2,3-triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibits cytotoxic effects on human leukemia cells (e.g., Jurkat cells), with IC50 values indicating potent antiproliferative activity. Morphological changes in treated cells suggest mechanisms involving apoptosis and DNA damage.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 0.63 | Induction of apoptosis |

| K562 | 0.69 | DNA fragmentation |

| CAKI-1 (kidney) | 0.15 | Mitochondrial membrane potential loss |

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of xanthine oxidase, an enzyme implicated in gout and hyperuricemia. Inhibition studies using molecular docking simulations have suggested favorable binding interactions with the active site of xanthine oxidase.

Case Studies

Several case studies have highlighted the biological efficacy of 1-(4-ethoxyphenyl)-1H-1,2,3-triazole derivatives:

- Case Study on Anticancer Activity : A study reported that treatment with this compound led to a significant reduction in cell viability in various leukemia cell lines compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates and found increased annexin V staining in treated cells.

- Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-17-9-5-3-8(4-6-9)14-7-10(11(15)16)12-13-14/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRYLLXUYOWNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.